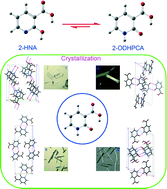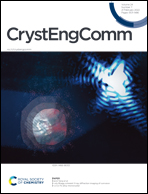Solid-state identity of 2-hydroxynicotinic acid and its polymorphism†
CrystEngComm Pub Date: 2015-01-07 DOI: 10.1039/C4CE02290D
Abstract
2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid, was found to exist in four polymorphs. In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). The polymorphism stems from distinctive packing arrangements of the molecules, and the formation of the distinct polymorphs can be affected by using various acidic additives. The thermal behaviors of the four polymorphs indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated. Theoretical studies showed that 2-ODHPCA is more energetically favored than 2-HNA. Condensed Fukui functions and the dual descriptor were used jointly to examine the local preference of hydrogen bonding in the crystal. Lattice energy calculations were conducted to further evaluate energetic properties of the system.

Recommended Literature
- [1] An investigation of Na-related defects in Cu2ZnSnSe4†
- [2] Ruthenium@N-doped graphite carbon derived from carbon foam for efficient hydrogen evolution reaction†
- [3] Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis†
- [4] Polyhydroxylated ammonium chloride salt: a new efficient surfactant for nanoparticles stabilisation in aqueous media. Characterization and application in catalysis
- [5] Front cover
- [6] Reviews of books
- [7] The role of crystallization and crosslinking in the hysteresis loss of vulcanized Eucommia ulmoides gum†
- [8] The use of objects and methods of colloid chemistry in nanochemistry
- [9] Automated headspace single-drop microextraction via a lab-in-syringe platform for mercury electrothermal atomic absorption spectrometric determination after in situ vapor generation†
- [10] Indolylbenzothiadiazoles with varying substituents on the indole ring: a systematic study on the self-recovering mechanochromic luminescence†










